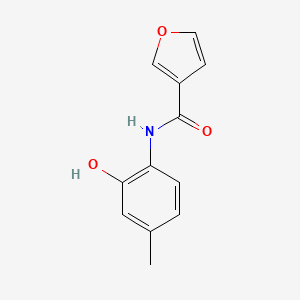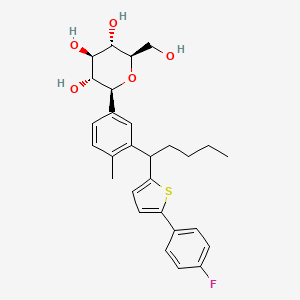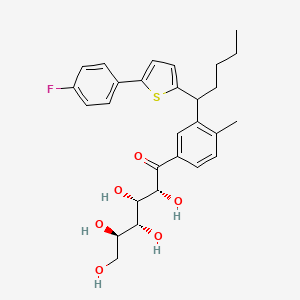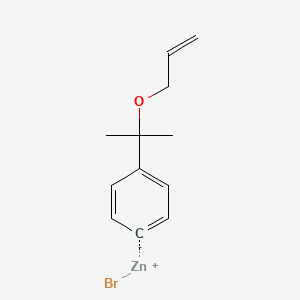
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to a carboxamide group, with a 2-hydroxy-4-methylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Synthesis from α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide to form ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
Synthesis from β-dicarbonyl compounds: Another method includes the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate in the presence of p-toluenesulfonic acid.
Industrial Production Methods: Industrial production methods for N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Substitution: The compound can participate in substitution reactions, particularly at the furan ring and the phenyl substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic and nucleophilic reagents can be employed under various conditions, including acidic or basic environments.
Major Products Formed:
Oxidation: Oxidized furan derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Substituted furan and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as an inhibitor of various enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for therapeutic applications .
Medicine: The compound has shown promise in medicinal chemistry as a potential antiviral and antibacterial agent. Its derivatives have been investigated for their efficacy against various pathogens .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity .
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring and phenyl substituent play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s ability to generate reactive oxygen species also contributes to its biological effects .
Comparaison Avec Des Composés Similaires
2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide: Known for its antiviral activity against H5N1 influenza virus.
Furan carboxanilides: A class of fungicides including carboxine, oxicarboxine, and boscalid.
Uniqueness: N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H11NO3 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
N-(2-hydroxy-4-methylphenyl)furan-3-carboxamide |
InChI |
InChI=1S/C12H11NO3/c1-8-2-3-10(11(14)6-8)13-12(15)9-4-5-16-7-9/h2-7,14H,1H3,(H,13,15) |
Clé InChI |
RJANIOHHYQPDMT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=COC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)


![4-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethoxy]-3-ethoxybenzaldehyde](/img/structure/B14899745.png)







